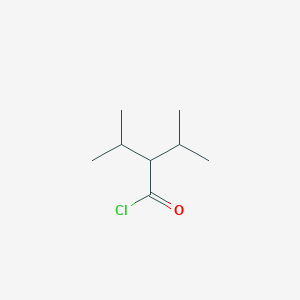
3-Methyl-2-propan-2-ylbutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-propan-2-ylbutanoyl chloride is an organic compound with the chemical formula C8H15ClO. It is a colorless to slightly yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity, particularly in the formation of other chemical compounds through substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2-propan-2-ylbutanoyl chloride can be synthesized through the reaction of 2-isopropylisovaleric acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which replaces the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom, forming the acyl chloride. The reaction conditions usually include:
Temperature: Reflux conditions (around 60-80°C)
Solvent: Often performed in the absence of a solvent, but sometimes an inert solvent like dichloromethane is used
Catalyst: No catalyst is typically required for this reaction
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves:
Reactants: 2-isopropylisovaleric acid and thionyl chloride
Reaction Vessel: Large-scale reactors with temperature control
Purification: The product is purified through distillation to remove any unreacted thionyl chloride and by-products
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-propan-2-ylbutanoyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group. Some common reactions include:
Nucleophilic Substitution: Reacts with nucleophiles like amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4)
Hydrolysis: Reacts with water to form 2-isopropylisovaleric acid and hydrochloric acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, water
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Carboxylic Acids: Formed by hydrolysis
Applications De Recherche Scientifique
3-Methyl-2-propan-2-ylbutanoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active ingredients
Agrochemicals: Employed in the production of agrochemical compounds
Material Science: Used in the preparation of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 3-Methyl-2-propan-2-ylbutanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved include:
Nucleophilic Attack: The chlorine atom is replaced by a nucleophile, forming a new bond
Intermediate Formation: The reaction often proceeds through the formation of a tetrahedral intermediate
Product Formation: The intermediate collapses to form the final product, releasing hydrochloric acid as a by-product
Comparaison Avec Des Composés Similaires
3-Methyl-2-propan-2-ylbutanoyl chloride can be compared with other acyl chlorides, such as:
Acetyl Chloride (CH3COCl): A simpler acyl chloride with similar reactivity but different applications
Benzoyl Chloride (C6H5COCl): An aromatic acyl chloride used in the synthesis of aromatic compounds
Isobutyryl Chloride (C4H7ClO): Similar in structure but with a different alkyl group
Uniqueness
This compound is unique due to its branched alkyl chain, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C8H15ClO |
|---|---|
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
3-methyl-2-propan-2-ylbutanoyl chloride |
InChI |
InChI=1S/C8H15ClO/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3 |
Clé InChI |
RYQCKXJIWPFZNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


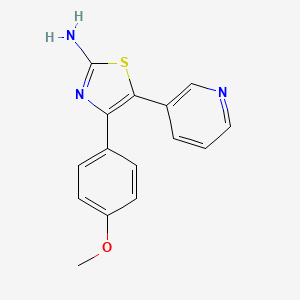
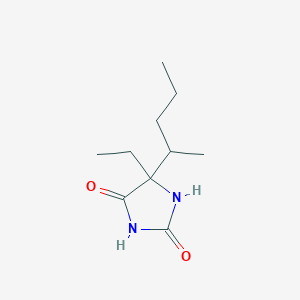

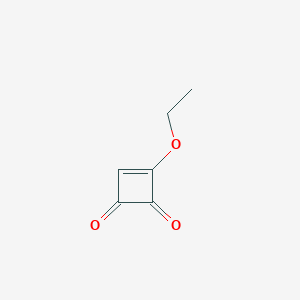
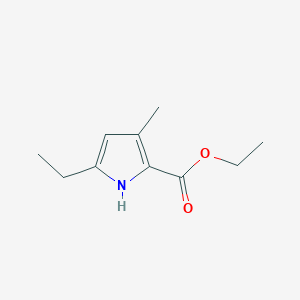
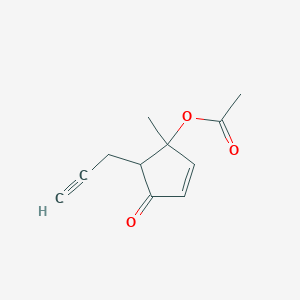
![4-[[4-(3,4-Dichlorophenoxy)-1-piperidinyl]methyl]-1,2-cyclopentanediol](/img/structure/B8684023.png)

![2-{[(Propan-2-ylidene)amino]oxy}ethyl 2-bromopropanoate](/img/structure/B8684037.png)
![3-[(Diethylamino)oxy]-N-(2,4,4-trimethylpentan-2-YL)propanamide](/img/structure/B8684047.png)
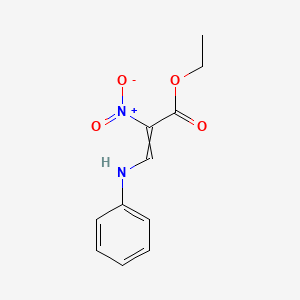

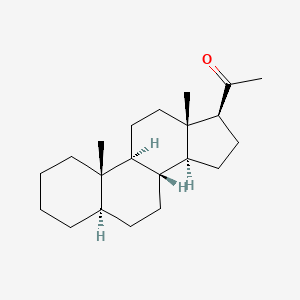
![1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B8684081.png)
